1,6-Hexanediamine, N,N-diethyl-
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Overview
Description
1,6-Hexanediamine, N,N-diethyl- is an organic compound with the molecular formula C10H24N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is a liquid at room temperature and is known for its use in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N-diethyl- can be synthesized through the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the diethylated product .
Industrial Production Methods: Industrial production of 1,6-Hexanediamine, N,N-diethyl- often involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Raney nickel or palladium on carbon may be used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,6-Hexanediamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1,6-Hexanediamine, N,N-diethyl- is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of polymers and other complex organic molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of coatings, adhesives, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N,N-diethyl- involves its interaction with various molecular targets, primarily through its amine groups. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The pathways involved include nucleophilic attack on electrophilic centers and participation in condensation reactions .
Comparison with Similar Compounds
1,6-Hexanediamine: The parent compound without ethyl substitutions.
1,6-Hexanediamine, N,N-dimethyl-: A similar compound with methyl groups instead of ethyl groups.
Hexamethylenediamine: Another derivative with different alkyl substitutions.
Uniqueness: 1,6-Hexanediamine, N,N-diethyl- is unique due to its specific ethyl substitutions, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific interaction profiles and solubility characteristics .
Properties
IUPAC Name |
N',N'-diethylhexane-1,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-12(4-2)10-8-6-5-7-9-11/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBFEBDATQDIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427968 |
Source
|
Record name | 1,6-Hexanediamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-29-3 |
Source
|
Record name | 1,6-Hexanediamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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